molecular formula C11H12O4 B8627329 Benzoic acid, 4-[(2S)-oxiranylmethoxy]-, methyl ester CAS No. 154872-58-9

Benzoic acid, 4-[(2S)-oxiranylmethoxy]-, methyl ester

Cat. No.: B8627329
CAS No.: 154872-58-9
M. Wt: 208.21 g/mol
InChI Key: GVMPCQYYYYFGMV-SNVBAGLBSA-N
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Description

Benzoic acid, 4-[(2S)-oxiranylmethoxy]-, methyl ester is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

154872-58-9

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-[[(2S)-oxiran-2-yl]methoxy]benzoate

InChI

InChI=1S/C11H12O4/c1-13-11(12)8-2-4-9(5-3-8)14-6-10-7-15-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1

InChI Key

GVMPCQYYYYFGMV-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)OC[C@@H]2CO2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 15.2 gm (0.1 mole) of methyl 4-hydroxybenzoate, 27.6 gm (0.2 mole) potassium carbonate and 31 mL (0.4 mole) epichlorohydrin in 250 mL acetone was heated to reflux for 24 hours. The reaction medium was then filtered and evaporated. The residue was taken up in 100 mL toluene and washed with 100 mL 1.0N NaOH and 2×100 mL water. The toluene phase was then dried over magnesium sulfate and evaporated to provide the crude product as an oil. Purification was effected by vacuum distillation (66°-67°; 75 u pressure) and provided 14 gm (67%) of a clear oil when gradually crystallized at room temperature: mp 54°-55° C. The NMR and IR spectra and elemental analysis data were consistent with the assigned structure.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
67%

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